molecular formula C13H18ClNO B1317369 2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride CAS No. 1049769-95-0

2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride

Cat. No.: B1317369
CAS No.: 1049769-95-0
M. Wt: 239.74 g/mol
InChI Key: WRPPMPUMCCLKCJ-UHFFFAOYSA-N
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Description

2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride is a chemical compound with the molecular formula C13H18ClNO It is characterized by the presence of a tetrahydrofuran ring attached to an isoindoline structure, forming a unique molecular architecture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride typically involves the reaction of isoindoline with tetrahydro-2-furanylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Isoindoline+Tetrahydro-2-furanylmethyl chloride2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride\text{Isoindoline} + \text{Tetrahydro-2-furanylmethyl chloride} \rightarrow \text{this compound} Isoindoline+Tetrahydro-2-furanylmethyl chloride→2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated systems and reactors ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-[(tetrahydro-2-furanyl)methoxy]ethyl ester
  • Terazosin hydrochloride
  • N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone

Uniqueness

2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a tetrahydrofuran ring with an isoindoline core sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-(oxolan-2-ylmethyl)-1,3-dihydroisoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-5-12-9-14(8-11(12)4-1)10-13-6-3-7-15-13;/h1-2,4-5,13H,3,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPPMPUMCCLKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=CC=CC=C3C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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